molecular formula C10H12N2O3 B8792568 N-[2-(2-nitrophenyl)ethyl]acetamide

N-[2-(2-nitrophenyl)ethyl]acetamide

Cat. No.: B8792568
M. Wt: 208.21 g/mol
InChI Key: FXICGLCVHAFUHR-UHFFFAOYSA-N
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Description

Contextualizing the Research Significance of N-[2-(2-nitrophenyl)ethyl]acetamide and Related Nitrophenyl Acetamide (B32628) Derivatives

This compound, with the chemical formula C10H12N2O3, belongs to the class of nitrophenyl acetamide derivatives. chemicalbook.comsmolecule.com These compounds are characterized by a nitrophenyl group attached to an acetamide moiety. The presence of the nitro group (NO2) and the acetamide group (-NHCOCH3) imparts specific chemical properties that make them valuable in organic synthesis and medicinal chemistry.

Nitrophenyl acetamide derivatives are recognized as significant pharmacophores, meaning they are the part of a molecule responsible for its biological or pharmacological activity. nih.gov They have been investigated for a range of potential therapeutic applications, including as anti-inflammatory, antioxidant, anti-cancer, and antimicrobial agents. nih.gov The specific positioning of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the compound's biological activity. nih.gov

This compound itself serves as a crucial intermediate in various chemical reactions. Its structure allows for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amino group, opening up pathways to a different class of compounds with potentially different biological activities. smolecule.com

Historical Overview of Research on Analogous Chemical Entities

Research into nitrophenyl acetamide derivatives has a well-established history. A notable analogous compound is N-(4-nitrophenyl)acetamide, also known as p-nitroacetanilide. researchgate.netwikipedia.org This compound has been historically important as an intermediate in the synthesis of dyes. wikipedia.org The study of such compounds has provided a foundational understanding of the chemical reactivity and properties of the nitrophenyl acetamide scaffold.

Early research often focused on the synthesis and basic characterization of these molecules. For example, nitration reactions on acetanilide (B955) to produce isomers like 2-nitroacetanilide and 4-nitroacetanilide have been extensively studied. wikipedia.orgjcbsc.org These foundational studies paved the way for more complex investigations into their potential applications.

In recent decades, the focus has shifted towards the pharmacological potential of these derivatives. Numerous studies have explored the synthesis of novel acetamide derivatives and evaluated their biological activities. nih.govnih.govarchivepp.com For example, research has demonstrated that incorporating a nitro group into certain phenoxy acetamide derivatives can enhance their anti-inflammatory and analgesic properties. nih.gov This body of work provides a rich context for understanding the potential research avenues for this compound.

Scope of Academic Inquiry Pertaining to this compound

The primary area of academic inquiry for this compound is its role as a precursor and intermediate in organic synthesis. Researchers are interested in utilizing this compound to create novel molecules with specific functionalities. Its chemical structure, featuring both a reactive nitro group and an acetamide linkage, makes it a versatile tool for synthetic chemists. smolecule.com

A significant part of the research involves the development of efficient and sustainable synthetic protocols. For instance, studies have focused on one-pot synthesis methods for related compounds like N-(2-nitrophenyl)acetamide, aiming for cost-effective and environmentally friendly processes.

Furthermore, while specific biological activity for this compound is not extensively documented in publicly available literature, the known pharmacological effects of structurally similar compounds suggest a potential area for future investigation. ontosight.ai The broader class of nitrophenyl acetamides has been shown to possess various biological activities, and it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound315663-43-5C10H12N2O3208.21422.5±28.0 (Predicted) chemicalbook.com
N-[2-(4-nitrophenyl)ethyl]acetamide6270-07-1C10H12N2O3208.21353.8
N-(4-nitrophenyl)acetamide104-04-1C8H8N2O3180.16408.9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[2-(2-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-4-2-3-5-10(9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)

InChI Key

FXICGLCVHAFUHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2 2 Nitrophenyl Ethyl Acetamide

Diverse Synthetic Approaches to N-[2-(2-nitrophenyl)ethyl]acetamide and Its Analogues

The construction of this compound can be achieved through several synthetic routes, each with its own set of advantages and applications. These approaches primarily involve nitration to introduce the nitro group onto the phenyl ring and acetylation to form the final amide product.

Nitration Reactions for Aromatic Ring Functionalization

A key step in the synthesis of this compound is the introduction of a nitro group onto the aromatic ring. This is typically accomplished through electrophilic aromatic substitution.

Nitration of a precursor like N-phenylacetamide is an exothermic reaction that requires careful temperature control, generally kept below 20°C, to manage the reaction's progress and prevent the formation of undesired byproducts. jcbsc.org The selection of a polar solvent such as glacial acetic acid is crucial for dissolving the N-phenylacetamide. jcbsc.org A common nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. jcbsc.org The acetamide (B32628) group (-NHCOCH3) on the benzene (B151609) ring directs the incoming nitro group to the ortho and para positions. jcbsc.org While both isomers are possible, steric hindrance from the acetamide group tends to limit the formation of the ortho product to a large extent. jcbsc.org

A typical laboratory-scale synthesis involves dissolving N-phenylacetamide in a mixture of glacial acetic acid and sulfuric acid, followed by the slow, portion-wise addition of a cooled nitrating mixture of nitric and sulfuric acids. jcbsc.org After the addition is complete, the reaction mixture is allowed to stand at room temperature before being poured into a mixture of water and ice to precipitate the product. jcbsc.org

For the synthesis of the related compound p-nitrophenylethylamine hydrochloride, a multi-step process is employed which begins with the protection of the amino group of β-phenylethylamine. google.com The protected intermediate is then subjected to nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid at room temperature. google.com Following the nitration, the product is isolated by quenching the reaction with ice and adjusting the pH to be alkaline. google.com

ReactantReagentsConditionsProductYieldReference
N-phenylacetamideConc. HNO3, Conc. H2SO4, Glacial Acetic Acid<20°C, then room temp.N-(4-nitrophenyl)acetamide & N-(2-nitrophenyl)acetamideNot specified jcbsc.org
N-acetyl-β-phenylethylamineConc. H2SO4, 70% HNO3Room temperatureN-acetyl-2-(4-nitrophenyl)ethylamine81.5% lookchem.cnchemicalbook.com
β-phenylethylamine (protected)Conc. HNO3, Conc. H2SO4Room temperature4-nitro-N-protected-β-phenylethylamineNot specified google.com

Acetylation Protocols for Amide Formation

The final step in the synthesis of this compound is the formation of the amide bond, a process known as acetylation. This is typically achieved by reacting the precursor amine, 2-(2-nitrophenyl)ethylamine, with an acetylating agent.

One of the most common methods for forming amides is through the reaction of an amine with an acid chloride or an acid anhydride (B1165640). masterorganicchemistry.com These reactions are examples of nucleophilic acyl substitution and generally proceed under mild conditions. masterorganicchemistry.com For instance, N-(2-(p-nitrophenyl)ethyl)acetamide can be synthesized by reacting 2-(4-nitrophenyl)ethylamine with acetic anhydride or acetyl chloride in the presence of a base. ontosight.ai Similarly, the acetylation of 4-methoxy-2-nitroaniline (B140478) has been accomplished using acetic anhydride in acetic acid.

Another approach involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate amide bond formation from a carboxylic acid and an amine under neutral pH conditions. masterorganicchemistry.com This method is particularly useful for sensitive molecules. masterorganicchemistry.com The reaction proceeds through the formation of an "active ester" intermediate. masterorganicchemistry.com

Amine PrecursorAcetylating AgentConditions/CatalystProductReference
2-(4-nitrophenyl)ethylamineAcetic anhydride or Acetyl chlorideBaseN-(2-(p-nitrophenyl)ethyl)acetamide ontosight.ai
4-methoxy-2-nitroanilineAcetic anhydrideAcetic acidNot specified
Carboxylic acid and AmineN,N'-dicyclohexylcarbodiimide (DCC)Neutral pHAmide masterorganicchemistry.com

Coupling Reactions in the Synthesis of this compound Precursors

The synthesis of the precursor 2-(2-nitrophenyl)ethylamine can be achieved through various reduction methods starting from 2-nitrophenylacetonitrile. One documented method involves the use of dimethylsulfide borane (B79455) complex in tetrahydrofuran (B95107) at 0°C for 8 hours, followed by heating under reflux. The reaction is then quenched with methanol (B129727) and heated under reflux for another hour to yield 2-(2-nitrophenyl)ethanamine. chemicalbook.com

Detailed Reaction Mechanisms Underlying this compound Synthesis

Understanding the reaction mechanisms provides insight into the chemical transformations occurring during the synthesis of this compound.

Nucleophilic Reaction Pathways in Amide Formation

The formation of an amide bond is a classic example of a nucleophilic acyl substitution reaction. futurelearn.com In this process, a nucleophile, such as an amine, attacks the electrophilic carbonyl carbon of a carboxylic acid derivative, like an acyl chloride or anhydride. futurelearn.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. futurelearn.com This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. futurelearn.com Subsequently, the carbonyl double bond reforms by expelling a leaving group. futurelearn.com In the case of an acyl chloride, the leaving group is a chloride ion, while for an acid anhydride, it is a carboxylate ion. masterorganicchemistry.com

When a carboxylic acid and an amine react directly, the process is typically less straightforward due to the acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. researchgate.net Catalysts, such as boron-based systems, can facilitate this direct amidation. nih.gov

Mechanistic Investigation of Amidation Processes

Detailed studies have been conducted to elucidate the mechanisms of amidation reactions. In boron-catalyzed direct amidation, it is proposed that the boron catalyst interacts with both the carboxylic acid and the amine. nih.gov An acyloxyboron derivative has been suggested as a key reactive intermediate, which then undergoes nucleophilic attack by the amine. nih.gov

In zirconium-catalyzed direct amidation, kinetic studies and DFT calculations suggest a dinuclear zirconium species can catalyze the reaction. acs.org The proposed mechanism involves the nucleophilic attack of an amine on a terminal η2-carboxylate ligand of the zirconium catalyst. acs.org This is followed by a C-O bond cleavage step, facilitated by another amine molecule acting as a proton shuttle. acs.org

Transamidation, the exchange of an amine group in an amide, can also be catalyzed by metals. mdpi.com The proposed mechanism for a secondary amide reacting with a primary amine involves the formation of a metal-amidate complex. mdpi.com This complex then reacts with the primary amine to generate an adduct, followed by a proton transfer and an intramolecular nucleophilic attack to form a metallacycle intermediate. mdpi.com

Role of Intermediates in Synthetic Efficiency

The formation of carbamate-protected intermediates, such as in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, also plays a vital role. google.com The stability of the protecting group and the ease of its removal are key considerations that affect the synthetic efficiency.

Catalytic Strategies in the Preparation of this compound and Related Structures

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes leading to this compound and its analogs. The use of catalysts can facilitate reactions under milder conditions, reduce reaction times, and minimize the formation of byproducts.

A prime example of a catalytic strategy is the one-pot synthesis of N-(2-nitrophenyl) acetamide, which employs a catalytic amount of magnesium acetate (B1210297) in acetic acid for the N-acetylation of the corresponding amine. This method is highlighted as a simple, efficient, and cost-effective approach that proceeds with good to excellent yields without the need for additional solvents. The use of a catalytic amount of a benign metal salt like magnesium acetate represents a significant step towards more sustainable chemical synthesis.

In the context of preparing N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halite, a phase transfer catalyst such as tetramethylammonium (B1211777) chloride or tetramethylammonium bromide is utilized. google.com This type of catalyst is essential for facilitating the reaction between reactants that are present in two different phases (an organic solvent and a water system), thereby increasing the reaction rate and yield. google.com

For coupling reactions to form amide bonds, various coupling reagents can be considered catalytic in nature as they facilitate the reaction but are not incorporated into the final product. Reagents like N,N'-carbonyldiimidazole are particularly effective as they also provide a base to neutralize the amine salt, streamlining the reaction process. google.com

Optimization of Synthetic Routes for this compound

Optimizing the synthetic routes to this compound involves a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization include the choice of reagents, solvents, catalysts, reaction temperature, and purification methods.

The selection of the acetylating agent, for example, can significantly affect the outcome. While acetic anhydride is commonly used, acetyl chloride may offer higher reactivity in some cases. ontosight.ai The choice between these would depend on factors like the reactivity of the starting amine, cost, and safety considerations.

Solvent selection is another critical parameter. The use of a polar solvent like glacial acetic acid was found to be important for dissolving N-phenylacetamide in its nitration reaction. jcbsc.org For the synthesis of this compound, exploring different solvents to find one that offers good solubility for the reactants and facilitates product isolation would be a key optimization step. The one-pot synthesis of N-(2-nitrophenyl) acetamide, which eliminates the need for an additional solvent by using acetic acid as both a catalyst and solvent, represents a significant optimization.

Temperature control is crucial, especially in exothermic reactions like nitration, where keeping the temperature below 20°C is necessary to prevent the formation of dinitro byproducts. jcbsc.org For other steps, optimizing the temperature can help to reduce reaction times and improve energy efficiency.

Chemical Reactivity and Transformations of N 2 2 Nitrophenyl Ethyl Acetamide

Reactions Involving the Nitro Group

The nitro group is a key reactive site in N-[2-(2-nitrophenyl)ethyl]acetamide, primarily undergoing reduction and other redox reactions.

Reduction Pathways of the Nitro Moiety to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, and various methods are available to achieve this. wikipedia.orgjsynthchem.com This conversion is significant as the resulting amine can serve as a precursor for a wide range of derivatives. jsynthchem.com

Commonly, this reduction is achieved through catalytic hydrogenation . Reagents for this process include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org Another effective method involves the use of metals in acidic media, such as iron in acetic acid. wikipedia.org Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for the reduction of nitroaromatics. wikipedia.org

The reduction process is a six-electron reduction that proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the final amino group. nih.gov This transformation can be catalyzed by a class of enzymes known as nitroreductases. nih.gov

Reagent/CatalystConditionsProduct
Catalytic Hydrogenation (Pd/C, PtO₂, Raney Nickel)VariesN-[2-(2-aminophenyl)ethyl]acetamide
Iron (Fe)Refluxing acetic acidN-[2-(2-aminophenyl)ethyl]acetamide
Sodium Hydrosulfite (Na₂S₂O₄)VariesN-[2-(2-aminophenyl)ethyl]acetamide
Sodium Sulfide (Na₂S)VariesN-[2-(2-aminophenyl)ethyl]acetamide
Tin(II) Chloride (SnCl₂)VariesN-[2-(2-aminophenyl)ethyl]acetamide
Titanium(III) Chloride (TiCl₃)VariesN-[2-(2-aminophenyl)ethyl]acetamide

Redox Reactions of the Nitro Group

Beyond complete reduction to an amine, the nitro group can participate in other redox reactions, leading to different products. For instance, under specific conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage. Reagents like zinc metal in aqueous ammonium (B1175870) chloride can selectively produce aryl hydroxylamines from aryl nitro compounds. wikipedia.org

Furthermore, treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org The use of metal hydrides, while generally avoided for aniline (B41778) synthesis due to the tendency to form azo compounds, can be employed specifically for this purpose. wikipedia.org

Transformations of the Acetamide (B32628) Functional Group

The acetamide group in this compound can undergo reactions typical of amides, such as hydrolysis and substitution.

Hydrolysis Reactions of the Amide Bond

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. smolecule.comlibretexts.org

Acidic Hydrolysis: When heated with a dilute acid like hydrochloric acid, the amide hydrolyzes to form 2-(2-nitrophenyl)ethylamine and acetic acid. libretexts.org The reaction is catalyzed by the acid. libretexts.org

Alkaline Hydrolysis: Heating the compound with a sodium hydroxide (B78521) solution results in the formation of sodium acetate (B1210297) and 2-(2-nitrophenyl)ethylamine. libretexts.org A study on the alkaline hydrolysis of N- and N,N-substituted amides demonstrated a mild protocol using sodium hydroxide in a methanol (B129727)/dichloromethane or methanol/dioxane mixture. arkat-usa.orgresearchgate.net This method was shown to be efficient for secondary and tertiary amides. arkat-usa.orgresearchgate.net

ConditionReagentsProducts
Acidic HydrolysisDilute HCl, Heat2-(2-nitrophenyl)ethylamine, Acetic Acid
Alkaline HydrolysisNaOH solution, Heat2-(2-nitrophenyl)ethylamine, Sodium Acetate
Mild Alkaline HydrolysisNaOH, MeOH/CH₂Cl₂ or MeOH/Dioxane2-(2-nitrophenyl)ethylamine, Sodium Acetate

Substitution Reactions at the Acetamide Linker

While less common, reactions can potentially occur at the acetamide linker. For instance, acylation of the nitrogen atom is a possibility, though the existing acetyl group makes further acylation less favorable.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution, with the nitro group playing a crucial role in directing the incoming substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Any electrophilic substitution would primarily occur at the meta position relative to the nitro group.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com For nucleophilic aromatic substitution to occur, a good leaving group is typically required on the ring. The nitro group itself is generally not the leaving group. The substitution occurs at the ortho and para positions relative to the nitro group. masterorganicchemistry.com In the case of this compound, the nitro group is at the ortho position to the ethylacetamide substituent. The presence of the nitro group makes the ring electron-poor and thus a good electrophile for nucleophilic attack. masterorganicchemistry.com

Reaction TypeDirecting Effect of Nitro GroupPosition of Substitution
Electrophilic Aromatic SubstitutionMeta-directing, DeactivatingMeta to the nitro group
Nucleophilic Aromatic SubstitutionOrtho, Para-directing, ActivatingOrtho and Para to the nitro group

Cyclization Reactions of Related Nitrophenyl-Containing Acetamides

The cyclization of nitrophenyl-containing acetamides represents a significant pathway to various heterocyclic compounds, which are core structures in many biologically active molecules. While specific studies detailing the cyclization of this compound are not extensively documented in publicly available literature, the reactivity of related nitrophenyl-containing acetamides provides a strong indication of the potential transformations this compound may undergo. The key to these cyclization reactions is typically the reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile, attacking the amide functionality or a derivative thereof to form a new ring system.

A prevalent transformation for ortho-substituted nitroaromatics is reductive cyclization. For instance, the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, which are structurally related to this compound, is a well-established method for the synthesis of indoles. researchgate.net This process involves the reduction of the nitro group and subsequent intramolecular cyclization. Carbon monoxide is often employed as the terminal reductant in these reactions. researchgate.net

Similarly, catalytic transfer hydrogenation offers a facile and clean method for the reduction of aromatic nitro compounds to the corresponding anilines, which are key intermediates for cyclization. nih.gov Common hydrogen donors include ammonium formate, and the reactions are often catalyzed by palladium on carbon (Pd/C). nih.gov The resulting amine can then participate in an intramolecular cyclization.

The following tables summarize findings from studies on related nitrophenyl-containing acetamides, illustrating the conditions and outcomes of their cyclization reactions. These examples serve as a predictive model for the potential reactivity of this compound.

Table 1: Reductive Cyclization of Related Nitrophenyl Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,4-Dialkenyl-2,3-dinitrobenzenePd(OAc)₂, PPh₃, CO (850 psi), DBU, Toluene, 100 °C1H,8H-Pyrrolo[3,2-g]indole derivativeNot Specified researchgate.net
Aromatic Nitro CompoundsAmmonium Formate, Pd/C, Ball MillingSubstituted AnilinesExcellent nih.gov

Table 2: Synthesis of Heterocycles from Chloroacetamide Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-(4-acetylphenyl)-2-chloroacetamide2-Mercapto-4,6-dimethylnicotinonitrile, K₂CO₃, AcetoneN-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamideNot Specified uea.ac.uk
N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamideSodium Ethoxide, EthanolThieno[2,3-b]pyridine (B153569) derivativeNot Specified uea.ac.uk

The synthesis of various heterocyclic scaffolds often starts from functionalized acetamides. For example, N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile precursor for the synthesis of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which can be further cyclized to form pyrazole (B372694) and thieno[2,3-b]pyridine systems. uea.ac.uk

While direct experimental data on the cyclization of this compound is scarce, the established reactivity of related compounds strongly suggests that it would be a viable precursor for the synthesis of various heterocyclic systems, most notably indoline (B122111) derivatives, through reductive cyclization of the nitro group followed by intramolecular attack of the resulting amine on the acetamide moiety.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental findings. Despite targeted inquiries for advanced analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), public-domain scientific literature and chemical databases appear to lack specific characterization details for this particular ortho-substituted isomer.

Efforts to populate a detailed structural elucidation based on the requested outline—covering ¹H NMR, ¹³C NMR, ¹⁵N NMR, two-dimensional NMR, IR, and high-resolution mass spectrometry—were unsuccessful. The search results consistently provided information for related isomers, most notably the para-substituted N-[2-(4-nitrophenyl)ethyl]acetamide, or for other structurally similar but distinct molecules.

For instance, while information on the synthesis and characterization of various N-(mono-substituted-phenyl)-acetamides is available, this does not extend to the specific this compound variant. Similarly, documents that mention the synthesis of "N-(2-nitrophenyl) acetamide" were found to be misleading upon closer inspection, describing general synthesis methods rather than the specific preparation and analysis of the target compound.

Without reliable, published experimental data for this compound, a scientifically accurate and informative article conforming to the requested detailed outline cannot be generated. The creation of such an article would necessitate speculation or the incorrect application of data from related but chemically distinct compounds, which would be scientifically unsound.

Therefore, the advanced structural elucidation and spectroscopic characterization of this compound is a subject that requires further experimental investigation, as the necessary data is not currently available in the surveyed resources.

Advanced Structural Elucidation and Spectroscopic Characterization of N 2 2 Nitrophenyl Ethyl Acetamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For N-[2-(2-nitrophenyl)ethyl]acetamide, the UV-Vis spectrum is expected to be characterized by absorption bands arising from its constituent chromophores: the 2-nitrophenyl group and the acetamide (B32628) group. The nitrophenyl group, in particular, contains π electrons in the aromatic ring and non-bonding electrons on the nitro group's oxygen atoms, which are responsible for characteristic π → π* and n → π* transitions.

While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, the electronic properties can be inferred from related structures. The interaction between the nitro group and the phenyl ring typically results in strong absorption in the UV region. The position and intensity of these bands are sensitive to the molecular environment and substitution pattern on the aromatic ring.

Crystallographic Investigations of this compound and Analogues

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. For this compound and its analogues, these investigations are crucial for understanding the relationship between molecular structure and macroscopic properties.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the most critical directional interactions governing the crystal structures of nitrophenyl acetamide derivatives. In the solid state, these compounds typically exhibit a network of intermolecular hydrogen bonds. For example, in 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds link molecules into chains. researchgate.net Similarly, N-[2-(4-nitrophenylamino)ethyl]acetamide molecules are arranged in layers connected by N—H⋯O hydrogen bonds. researchgate.net

In the case of N-(3-nitrophenyl)cinnamamide, the strongest intermolecular interaction is an N–H⋯O hydrogen bond where the amide group acts as the hydrogen-bond donor and an oxygen atom of the nitro group serves as the acceptor. mdpi.com This primary interaction is supported by a series of weaker C–H⋯O hydrogen bonds, which collectively create robust, ribbon-like molecular assemblies. mdpi.com In N-(4-hydroxy-2-nitrophenyl)acetamide, both intramolecular and intermolecular hydrogen bonds are present, with the N-H group forming an intramolecular bond to a nitro oxygen and the hydroxyl group forming an intermolecular bond to an amide oxygen, creating distinct chain motifs. nih.gov These examples from closely related molecules suggest that this compound would also feature a significant hydrogen-bonding network, primarily involving the amide N-H group and the oxygen atoms of the amide and nitro groups.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. nih.govuchicago.edu This technique provides accurate bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov

For several analogues of this compound, SCXRD has been successfully employed to elucidate their crystal structures. For example, the crystal structure of N-(3-nitrophenyl)cinnamamide was solved and found to belong to the monoclinic space group P2₁/n with four molecules per unit cell. mdpi.com Another analogue, N'-acetyl-N'-phenyl-2-naphthohydrazide, crystallizes in the triclinic space group P-1. eurjchem.com The data obtained from SCXRD, including unit cell parameters, provides unequivocal proof of the molecular structure.

Table 1: Crystallographic Data for Selected Analogues

CompoundCrystal SystemSpace GroupReference
N-(3-nitrophenyl)cinnamamideMonoclinicP2₁/n mdpi.com
N'-Acetyl-N'-phenyl-2-naphthohydrazideTriclinicP-1 eurjchem.com
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetateMonoclinicP2₁/c nih.gov
N-[2-(4-Nitrophenylamino)ethyl]acetamideData on crystal system and space group not specified in the provided text. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method is essential for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, the molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of approximately 208.21 g/mol . smolecule.comfda.gov

The theoretical elemental composition is calculated from the molecular formula and serves as a benchmark against which experimental results are compared. A close agreement between the measured and calculated percentages of carbon, hydrogen, and nitrogen confirms the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.0110120.1057.69%
HydrogenH1.011212.125.82%
NitrogenN14.01228.0213.46%
OxygenO16.00348.0023.05%

Note: Atomic masses are rounded for this calculation.

Computational Chemistry and Molecular Modeling of N 2 2 Nitrophenyl Ethyl Acetamide

Molecular Docking Simulations to Predict Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates.

While specific molecular docking studies on N-[2-(2-nitrophenyl)ethyl]acetamide are not available in the current literature, research on analogous compounds provides insight into how this molecule might be studied. For instance, molecular docking has been successfully applied to understand the binding of various nitrogen-containing heterocyclic compounds to biological targets. In studies on potential Alzheimer's disease treatments, N-benzylpyrrolidine derivatives have been docked into the active site of acetylcholinesterase to elucidate structure-activity relationships. nih.gov Similarly, molecular docking of imidazole (B134444) derivatives has helped in identifying key interactions within the acetylcholinesterase binding pocket. nih.gov

In a hypothetical docking study of this compound, the molecule would be docked into the binding site of a relevant protein target. The nitro group and the acetamide (B32628) linkage would be of particular interest for their potential to form hydrogen bonds and other electrostatic interactions with amino acid residues. The results would be presented in a data table summarizing the binding affinity and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol)-8.5ASP145, LYS78
Hydrogen Bonds2GLU95, ASN142
Hydrophobic Interactions4VAL34, ILE88, LEU130, ALA56

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity.

DFT studies on nitroaromatic compounds have provided valuable insights into their chemical behavior. For example, DFT calculations have been used to study the infrared and UV/VIS spectra of nitroaromatic compounds and to understand the mechanisms of their degradation. mdpi.com Furthermore, DFT has been employed to investigate the vibrational spectra of nitrotriphenylene isomers, correlating structural parameters with their mutagenic potential. nih.gov

A DFT study of this compound would involve optimizing its molecular geometry and calculating its electronic properties. The results would shed light on the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its predicted reactivity.

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DReflects the polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the dynamic behavior of a system over time, providing detailed information about conformational changes and intermolecular interactions.

An MD simulation of this compound, either in a solvent or bound to a biological target, would reveal its conformational flexibility. The simulation would track the movement of the ethylacetamide side chain relative to the nitrophenyl ring, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.

Theoretical Analysis of Electronic and Steric Effects on Molecular Properties and Reactivity

The electronic and steric properties of a molecule are fundamental to its reactivity and how it interacts with other molecules. Computational methods can quantify these effects, providing a basis for Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies on nitroaromatic compounds have shown that descriptors related to electronic and steric properties are often correlated with biological activity or toxicity. nih.gov For instance, the energies of the HOMO and LUMO, along with descriptors for molecular size and shape, have been used to build models that predict the toxicity of various nitroaromatic compounds. nih.gov In some QSAR models for nitrobenzene (B124822) derivatives, second-order hyperpolarizability, an electronic property, was found to be a key descriptor. dergipark.org.tr

For this compound, a theoretical analysis would involve calculating various electronic and steric descriptors. These would include parameters like molar refractivity, polarizability, and various topological indices. These descriptors could then be used to build QSAR models to predict a specific biological activity.

Table 3: Key Electronic and Steric Descriptors for QSAR Analysis

Descriptor TypeExample DescriptorInformation Provided
ElectronicHOMO/LUMO EnergiesElectron donating/accepting ability. nih.gov
Dipole MomentPolarity and solubility.
Atomic ChargesPotential for electrostatic interactions. mdpi.com
StericMolar RefractivityMolecular volume and polarizability. researchgate.net
Molecular WeightSize of the molecule.
Surface AreaAccessibility for interaction.

Computational Prediction of Mechanistic Roles

Computational methods can also be used to hypothesize the mechanistic roles of a compound in a biological pathway. By combining information from docking, DFT, and MD simulations, a picture can emerge of how a molecule might exert its effects at a molecular level.

For nitroaromatic compounds, computational studies have helped to elucidate their mechanisms of action. For example, DFT studies on nitro-polycyclic aromatic hydrocarbons have linked their structural and electronic properties to their mutagenic potential, suggesting a mechanism based on their ability to be metabolized to reactive intermediates. nih.gov QSAR studies have also provided insights into the toxic mechanisms of nitroaromatics by identifying the key physicochemical properties that correlate with their toxicity. nih.gov

A computational investigation into the mechanistic role of this compound would integrate findings from various computational approaches. For example, if docking studies predict strong binding to a particular enzyme, and DFT calculations indicate that the nitro group can be readily reduced, a hypothesis could be formed that the compound acts as an inhibitor through a mechanism involving bioreduction within the enzyme's active site.

Synthesis and Exploration of N 2 2 Nitrophenyl Ethyl Acetamide Derivatives and Analogues

Design and Synthesis Strategies for N-[2-(2-nitrophenyl)ethyl]acetamide Analogues

The synthesis of this compound analogues often begins with the nitration of a suitable aromatic precursor. For instance, starting with ethylbenzene, nitration using concentrated nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. smolecule.com This is followed by acetylation of the resulting nitro compound with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to form the acetamide (B32628) derivative. smolecule.com Purification is typically achieved through recrystallization or chromatography. smolecule.com

One-pot synthesis methods have also been developed as an efficient and environmentally friendly alternative. ndl.gov.in For example, N-acetylation of amines can be achieved using a catalytic amount of magnesium acetate (B1210297) in acetic acid, requiring no additional solvent and proceeding rapidly at room temperature. ndl.gov.in

Further modifications to the core structure can be made to explore different chemical spaces and potential biological activities. These modifications can include:

Substitution on the phenyl ring: Introducing various substituents to alter the electronic and steric properties of the molecule.

Modification of the ethylamine (B1201723) linker: Changing the length or rigidity of the chain connecting the phenyl ring and the acetamide group.

Alteration of the acetamide group: Replacing the acetyl group with other acyl groups or functional moieties.

A general synthetic scheme for producing N-[2-(4-nitrophenyl)ethyl]acetamide involves reacting 2-(4-nitrophenyl)ethylamine with acetic anhydride or acetyl chloride. ontosight.ai This straightforward approach allows for the generation of a variety of analogues by using substituted phenylethylamines or different acylating agents.

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies provide insights into the molecular interactions that govern their function.

Impact of Substituent Modifications on Molecular Interactions

For example, in a study of related acetamide derivatives, modifications were made to different parts of the molecule, including the aromatic ring and the acetamide group itself. Replacing the acetamide group on a pyrrolidine (B122466) ring with a phenyl carbamoyl (B1232498) group resulted in a new compound with altered activity. researchgate.net Similarly, introducing different phenyl-derived moieties at various positions on the core structure led to a range of biological responses. researchgate.net

The table below illustrates how different substituents on a related acetamide scaffold can affect its inhibitory activity against a specific enzyme, nSMase2. researchgate.net

CompoundModificationsInhibition (pIC50)
1 Parent compound6.6
10 Pyrrolidine acetamide replaced with methyl sulfonyl piperazine< 5.0
11 Removal of the acetamide group from the pyrrolidine ring< 5.0
12 Pyrrolidine acetamide replaced with piperidine (B6355638) acetamide5.4
13 Acetamide group on pyrrolidine replaced with a phenyl carbamoyl group6.3

Data sourced from a study on enantiomer hit 1 and its derivatives. researchgate.net

Influence of Electronic Features on Compound Activity

The electronic properties of this compound derivatives, largely dictated by the substituents on the phenyl ring, play a critical role in their activity. The presence of the electron-withdrawing nitro (-NO2) group significantly influences the molecule's reactivity and potential biological interactions. ontosight.ai

The aromatic ring can undergo electrophilic substitution, which allows for the introduction of various substituents that can further modify the electronic landscape of the molecule. smolecule.com For instance, the addition of electron-donating or electron-withdrawing groups at different positions can alter the charge distribution across the molecule, affecting its ability to interact with biological targets through electrostatic or π-stacking interactions.

Investigation of Steric Effects in Derivatives

Steric hindrance, which refers to the spatial arrangement of atoms within a molecule, is another key factor in determining the activity of this compound derivatives. The size and shape of substituents can either facilitate or hinder the optimal binding of the molecule to its target.

In one-pot synthesis studies of N-(2-nitrophenyl) acetamide, the stereochemistry of the resulting functionality was found to be different from that of the starting material, suggesting that the synthetic method can influence the three-dimensional structure of the product. ndl.gov.in This highlights the importance of controlling steric factors during synthesis to achieve the desired biological activity.

Positional Isomerism and Its Effects on Molecular Function

Positional isomerism, where functional groups occupy different positions on the same carbon skeleton, can lead to significant differences in the physical, chemical, and biological properties of molecules, even when they share the same molecular formula. dergipark.org.tr

In the context of this compound, the position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of its molecular function. For example, N-[2-(4-nitrophenylamino)ethyl]acetamide, a para-isomer, exhibits a planar nitrophenylamine fragment and forms hydrogen-bonded layers in its crystal structure. researchgate.net The specific arrangement of the planar fragments and the resulting intermolecular interactions are a direct consequence of the para-substitution. researchgate.net

Studies on other aromatic compounds have shown that positional isomers can exhibit different biological activities. For instance, the relative position of substituents has been shown to be a critical factor affecting the physicochemical properties of various chemical compounds. dergipark.org.tr Computational and experimental studies on positional isomers have demonstrated effects on properties such as melting point, decomposition temperature, and stability. dergipark.org.tr

Biochemical and Mechanistic Biological Research of N 2 2 Nitrophenyl Ethyl Acetamide

Mechanism of Enzyme Inhibition by N-[2-(2-nitrophenyl)ethyl]acetamide and Related Structures

The interaction of this compound with enzymes is a critical area of investigation to understand its biological effects. Research into related acetamide (B32628) structures provides a framework for its potential mechanisms of action, including competitive inhibition and modulation of metabolic pathways.

Competitive Inhibition Studies

Competitive inhibition is a mechanism where a molecule binds to the active site of an enzyme, preventing the substrate from binding. While direct competitive inhibition studies on this compound are not extensively documented, research on structurally similar compounds suggests this as a possible mechanism. For instance, various acetamide derivatives have been identified as competitive inhibitors for enzymes such as urease and heme oxygenase-1 (HO-1). Studies on acetamide-sulfonamide conjugates, for example, have demonstrated a competitive mode of urease inhibition. This is often determined through kinetic studies that show an increase in the Michaelis constant (K(m)) with no change in the maximum velocity (V({max})) of the enzymatic reaction in the presence of the inhibitor.

Modulation of Enzyme Activity

Beyond simple inhibition, this compound may modulate enzyme activity through various means. Related acetamide compounds have been shown to alter the expression levels of enzymes. For example, certain acetamide-based inhibitors of HO-1 were found to modulate its expression in cancer cells, which in turn affected cellular processes like invasion. This suggests that the effects of such compounds are not limited to direct interaction with the enzyme's active site but can also involve regulation at the genetic level.

Inhibition of Specific Metabolic Pathways

The inhibition of enzymes by this compound can lead to the disruption of specific metabolic pathways. The nitrophenyl group, in particular, is a key structural feature that can influence these interactions. While specific pathways inhibited by this compound are yet to be fully elucidated, studies on related nitroaromatic compounds indicate that they can be metabolized by microbial reductive pathways. Furthermore, the inhibition of enzymes like monoamine oxidase (MAO) by other acetamide derivatives points to the potential for interference with neurotransmitter metabolism.

Receptor Binding Affinity and Interaction Studies

The biological activity of a compound is often dictated by its ability to bind to specific cellular receptors. Research indicates that acetamide derivatives can interact with various biological targets, and the p-nitrophenyl group, in particular, is noted for its electron-withdrawing effects that can influence these interactions. While direct receptor binding data for this compound is limited, the broader class of compounds is explored for potential anticancer, anti-inflammatory, and antimicrobial activities, which are typically initiated by receptor binding.

Molecular Interactions with Thiol-Containing Biomolecules

Thiol-containing biomolecules, such as the amino acid cysteine and the antioxidant glutathione, play crucial roles in cellular function and detoxification. The reactivity of compounds with these thiols is an important aspect of their biochemical profile. Studies on sulfenamide (B3320178) prodrugs, which bear some structural resemblance to amides, show that they readily react with small molecule thiols and thiol-containing proteins like human serum albumin (HSA). This reaction involves a thiolate attack on the sulfenamide bond. While this compound is not a sulfenamide, the potential for interaction between its nitroaromatic ring and biological thiols warrants investigation, as such interactions can influence the compound's mechanism of action and metabolic fate.

Interference with Cellular Processes at a Mechanistic Level

The culmination of enzymatic and receptor interactions is the interference with broader cellular processes. Research on related acetamide compounds provides insight into these potential mechanistic effects. For instance, N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to inhibit the growth of breast cancer cells, delay wound healing, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by modulating the ratio of apoptotic markers like Bax and Bcl-2. Similarly, other acetamide derivatives have demonstrated the ability to induce cell cycle arrest in the S phase in different cancer cell lines. These findings highlight that the cellular effects are often a result of a combination of mechanisms, making such compounds interesting candidates for further drug development.

Advanced Applications of N 2 2 Nitrophenyl Ethyl Acetamide in Organic Synthesis and Materials Science

N-[2-(2-nitrophenyl)ethyl]acetamide as a Key Intermediate in Organic Synthesis

This compound serves as a pivotal intermediate in organic synthesis, primarily due to the presence of two key functional groups: an aromatic nitro group and an acetamide (B32628) moiety. The compound is typically synthesized from its corresponding amine precursor, 2-(2-nitrophenylethyl)amine. chemicalbook.com The strategic placement of the nitro group at the ortho position to the ethylacetamide side chain is crucial for its subsequent reactivity.

The most significant utility of this compound as an intermediate lies in the chemical reduction of its nitro group. This transformation converts the nitro compound into N-[2-(2-aminophenyl)ethyl]acetamide. This resulting ortho-amino derivative is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The intramolecular reaction between the newly formed aniline-type amine and the side chain (or derivatives thereof) is a powerful strategy for constructing fused ring systems, which are common motifs in pharmaceuticals and functional materials. While direct literature on this specific molecule is sparse, the synthetic strategy is well-established for related ortho-nitrophenyl compounds, which undergo reductive cyclization to form complex cyclic structures. nih.gov

Utilizing this compound as a Building Block for More Complex Chemical Structures

The true synthetic potential of this compound is realized when it is used as a foundational building block for more elaborate molecules. The conversion of the ortho-nitro group to an amino group unlocks a pathway for intramolecular cyclization, a key step in forming heterocyclic systems.

The process begins with the reduction of the nitro group, a reaction commonly achieved using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This step yields N-[2-(2-aminophenyl)ethyl]acetamide. This new molecule contains both a nucleophilic aromatic amine and an amide group in close proximity, setting the stage for a subsequent ring-closing reaction. Under appropriate acidic or basic conditions, this intermediate can cyclize to form derivatives of tetrahydroquinoline, an important heterocyclic scaffold. For instance, an intramolecular condensation could lead to the formation of a dihydroquinolinone derivative. This transformation showcases the role of this compound as a valuable precursor to bicyclic heterocycles that are otherwise challenging to synthesize.

The following table outlines the synthetic pathway from this compound to a potential heterocyclic product, illustrating its function as a molecular building block.

StepStarting MaterialReagent/ConditionProductProduct Class
1This compoundReduction (e.g., SnCl₂, H₂)N-[2-(2-aminophenyl)ethyl]acetamideAromatic Amine
2N-[2-(2-aminophenyl)ethyl]acetamideAcid or Base Catalyst1-acetyl-1,2,3,4-tetrahydroquinoline or related heterocycleHeterocycle

Potential Applications of this compound in Catalysis Research

While the direct use of this compound as a catalyst is not documented in scientific literature, its derivatives hold significant potential for applications in catalysis research. The value of the compound in this context lies in its ability to be converted into sophisticated ligands for metal-based catalysts.

Following the reduction of the nitro group to an amine, the resulting N-[2-(2-aminophenyl)ethyl]acetamide can function as a bidentate ligand. The two nitrogen atoms—one from the aniline (B41778) moiety and one from the amide group—are positioned to coordinate with a single metal center. Such "pincer" or chelating ligands are highly sought after in catalysis because they form stable complexes with transition metals, which can enhance catalytic activity, selectivity, and stability.

Furthermore, the heterocyclic structures synthesized from this compound, such as tetrahydroquinolines, can also be employed as ligands. The nitrogen atom within the heterocyclic ring is a potential coordination site for metals. By modifying the core structure, researchers could develop a new class of ligands for various catalytic transformations, including hydrogenations, cross-coupling reactions, and asymmetric synthesis. This remains a promising but largely unexplored field of research for this particular compound.

Exploration of this compound in the Development of Specialty Chemicals and Advanced Materials

The application of this compound in materials science is another area driven by potential rather than established findings. The compound itself is not a functional material, but it serves as a valuable starting point for the synthesis of specialty chemicals and advanced materials with interesting optical and electronic properties.

Many advanced materials, including organic light-emitting diodes (OLEDs), conductive polymers, and molecular sensors, are based on molecules with extended π-conjugated systems. The heterocyclic compounds that can be synthesized from this compound, such as quinoline (B57606) derivatives, are known to be fluorescent and possess useful electronic properties. nih.gov By using this acetamide as a building block, it is conceivable to create novel chromophores and fluorophores.

For instance, the quinoline and indole (B1671886) scaffolds are prevalent in many functional dyes and pharmaceutical agents. nih.govnih.gov The synthesis of derivatives from this compound could lead to new specialty chemicals with tailored absorption and emission spectra for use as sensors, biological probes, or components in electronic devices. The development of polymers incorporating these heterocyclic units could also yield materials with unique conductive or photoresponsive properties. However, the realization of this potential requires further research into the synthesis and characterization of such materials derived from this specific precursor.

Analytical Methodologies for N 2 2 Nitrophenyl Ethyl Acetamide Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone in the analytical workflow for N-[2-(2-nitrophenyl)ethyl]acetamide, enabling both qualitative and quantitative analysis as well as purification. The selection of the specific chromatographic technique is contingent on the analytical objective, whether it be rapid purity assessment, high-resolution separation, or large-scale isolation.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of this compound and its analogues. sielc.comsielc.com Reversed-phase (RP) HPLC is a commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase. For compounds of this nature, a C18 column is a frequent choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer, as it is a volatile additive that does not interfere with the ionization process. sielc.com

A typical HPLC method for the analysis of this compound would involve the parameters outlined in the following table. It is important to note that these are representative conditions and may require optimization for specific applications.

ParameterTypical Value/Condition
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient to 40 °C
Detection UV-Vis (typically at 254 nm or a wavelength of maximum absorbance)
Injection Volume 5 - 20 µL

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times and increased resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advanced alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and more efficient separations. This results in significantly reduced run times without compromising the quality of the separation. The principles of separation in UPLC are analogous to HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. For this compound, a UPLC method would offer the benefit of high-throughput analysis, which is particularly useful in screening and quality control environments. sielc.comsielc.com

The operational parameters for a UPLC analysis would be similar to HPLC but adapted for the smaller column dimensions and particle sizes, as detailed in the table below.

ParameterTypical Value/Condition
Stationary Phase C18 (sub-2 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 50 °C
Detection UV-Vis or Mass Spectrometry
Injection Volume 1 - 5 µL

Preparative Separation and Impurity Isolation Methods

The scalability of liquid chromatography methods is a key feature that allows for the purification of this compound from milligram to gram quantities. sielc.com Preparative HPLC is the technique of choice for isolating the pure compound from a crude reaction mixture or for the separation of impurities. The principles of separation remain the same as in analytical HPLC, but larger columns with greater loading capacities are used. The mobile phase composition is often kept similar to the optimized analytical method, and fractions are collected as they elute from the column. These fractions can then be analyzed for purity, and those containing the desired compound are combined and the solvent removed to yield the purified solid. This approach is essential for obtaining high-purity material for further research and for the characterization of any potential by-products or degradation products.

Integration of Mass Spectrometry with Chromatographic Separations

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC or UPLC with the sensitive and selective detection of a mass spectrometer. This hyphenated technique is invaluable for the analysis of this compound, as it can provide not only the retention time of the compound but also its molecular weight and structural information through fragmentation analysis.

For LC-MS analysis, the use of a volatile mobile phase modifier like formic acid is crucial. sielc.com The eluent from the chromatography column is directed into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for a compound like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Once ionized, the molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This provides a mass spectrum that can confirm the identity of the compound and can be used for quantification. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its unambiguous identification.

The following table summarizes the key aspects of LC-MS analysis for this compound.

ParameterTypical Technique/Condition
Chromatography System HPLC or UPLC
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Ion Trap, or Orbitrap
Scan Mode Full Scan, Selected Ion Monitoring (SIM), or Tandem MS (MS/MS)
Polarity Positive or Negative Ion Mode

Environmental Fate and Degradation Studies of N 2 2 Nitrophenyl Ethyl Acetamide

Investigating Biodegradation Pathways

The biodegradation of N-[2-(2-nitrophenyl)ethyl]acetamide is anticipated to be primarily driven by microbial activity in soil and water. The presence of the nitroaromatic group is a key factor influencing its susceptibility to microbial attack.

Microorganisms have evolved various strategies to metabolize nitroaromatic compounds. dtic.mil The initial steps in the biodegradation of these compounds can proceed through either reductive or oxidative pathways. nih.gov

Reductive Pathways: Under anaerobic conditions, the nitro group (-NO2) of nitroaromatic compounds is often reduced by bacteria to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.gov For instance, anaerobic bacteria like Desulfovibrio spp. and Clostridium spp. have been shown to reduce various nitroaromatic compounds. nih.gov This transformation significantly alters the chemical properties of the parent compound, often reducing its toxicity and increasing its susceptibility to further degradation.

Oxidative Pathways: In aerobic environments, bacteria may utilize monooxygenase or dioxygenase enzymes to initiate the degradation process. rsc.org These enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.govasm.org For example, some Pseudomonas strains can oxidize nitrobenzene (B124822) to nitrocatechols, which are then further metabolized. asm.org

Fungal Degradation: Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade a variety of recalcitrant nitroaromatic compounds, often through the action of powerful extracellular enzymes. nih.gov

While no specific studies on this compound were found, research on the microbial degradation of the related compound 2-acetamidophenol (B195528) by bacteria like Aminobacter aminovorans and Paenibacillus polymyxa has shown the formation of nitrated derivatives, such as N-(2-hydroxy-5-nitrophenyl) acetamide (B32628), in nitrate-rich environments. nih.gov This suggests that microbial communities can both degrade and transform acetamide derivatives in complex ways.

A hypothetical biodegradation pathway for this compound could involve the initial reduction of the nitro group to form N-[2-(2-aminophenyl)ethyl]acetamide, followed by cleavage of the amide bond to yield 2-amino-phenethylamine and acetate (B1210297). These smaller molecules would then likely be integrated into central metabolic pathways.

Table 1: Potential Microbial Transformations of this compound based on Related Compounds

TransformationMicrobial Enzyme/Organism (Example)Resulting Product (Hypothetical)Reference
Nitro-group ReductionAnaerobic Bacteria (Desulfovibrio spp.)N-[2-(2-aminophenyl)ethyl]acetamide nih.gov
Ring HydroxylationMonooxygenase/Dioxygenase (Pseudomonas spp.)Hydroxylated intermediates, leading to nitrite elimination rsc.orgasm.org
Amide Bond CleavageAmidohydrolases2-(2-nitrophenyl)ethylamine and AcetateGeneral microbial metabolism

Photodegradation Processes

Photodegradation, or photolysis, is another critical process that can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters and on terrestrial surfaces. The 2-nitrophenyl group suggests a susceptibility to photochemical reactions.

Studies on 2-(2-nitrophenyl)ethyl (NPE) caged compounds, which share the core structure of the target molecule, provide significant insights into its likely photodegradation mechanism. The primary photochemical process for these compounds is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position of the ethyl linker. researchgate.net This leads to the formation of an aci-nitro intermediate. researchgate.netnih.gov

This intermediate can then undergo further reactions. A key pathway is the release of the "caged" molecule and the formation of 2-nitrostyrene. nih.gov The efficiency and products of these reactions can be influenced by environmental factors such as the pH and the solvent. researchgate.net For example, the photolysis of nitrophenols, which are also nitroaromatic compounds, has been shown to be pH-dependent, with acidic conditions sometimes favoring degradation. nih.gov

The photolysis of nitroaromatic compounds in aqueous solutions can be enhanced by the presence of other substances, such as hydrogen peroxide (H2O2), which can generate highly reactive hydroxyl radicals. nih.gov The quantum yield for the photolysis of nitrophenols has been observed to be significantly different in water compared to organic matrices, suggesting that the environmental medium plays a crucial role in the rate of degradation. uci.edu

Table 2: Key Steps in the Proposed Photodegradation of this compound

StepDescriptionKey Intermediate/ProductReference
1. PhotoexcitationAbsorption of UV light by the 2-nitrophenyl group.Excited state this compound researchgate.net
2. Intramolecular H-abstractionThe excited nitro group abstracts a hydrogen atom from the ethyl linker.aci-nitro intermediate researchgate.netnih.gov
3. Rearrangement/EliminationThe intermediate undergoes reactions to form more stable products.2-nitrostyrene and acetamide nih.gov

The photolysis of 4-nitrophenol (B140041) has been shown to produce intermediates such as hydroquinone, malonic acid, and oxalic acid, indicating that photodegradation can lead to the breakdown of the aromatic ring. nih.gov It is plausible that similar ring-opening products could be formed during the advanced photodegradation of this compound.

Assessment of Environmental Transformations

In dark, anaerobic environments such as deep soil layers or sediments, microbial reduction of the nitro group is likely to be the dominant transformation pathway. In sunlit aquatic systems, photodegradation is expected to be a significant, if not primary, route of transformation.

The transformation products themselves will have their own environmental fate. For instance, the formation of 2-nitrostyrene from photodegradation introduces another compound of potential environmental concern. The amino-derivatives formed through biodegradation are generally considered less toxic and more biodegradable than their nitro-counterparts.

Table 3: Summary of Potential Environmental Fate Processes for this compound

ProcessKey Influencing FactorsPrimary Transformation
Biodegradation Oxygen availability, microbial community composition, nutrient levelsReduction of the nitro group, hydroxylation of the aromatic ring, cleavage of the amide bond
Photodegradation Sunlight intensity, pH, presence of photosensitizersFormation of aci-nitro intermediates, elimination to form 2-nitrostyrene, potential ring cleavage
Overall Transformation Combination of biotic and abiotic factorsGradual breakdown of the parent compound into smaller, more readily biodegradable molecules

Supramolecular Chemistry and Crystal Engineering of N 2 2 Nitrophenyl Ethyl Acetamide

Exploration of Non-Covalent Interactions in the Solid State

The solid-state structure of N-[2-(2-nitrophenyl)ethyl]acetamide is expected to be dominated by a network of non-covalent interactions, which are crucial in dictating the self-assembly of molecules into a stable crystalline lattice. researchgate.netumich.edu Key among these are hydrogen bonds, and potentially π-π stacking and C-H···O interactions.

The aromatic nitrophenyl ring introduces the possibility of π-π stacking interactions. These interactions, arising from the overlapping of π-orbitals of adjacent aromatic rings, would contribute to the stabilization of the crystal structure. The presence of the electron-withdrawing nitro group can influence the quadrupole moment of the aromatic ring, potentially favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion.

Furthermore, weaker C-H···O hydrogen bonds, involving the ethyl chain or aromatic C-H groups as donors and the nitro or carbonyl oxygen atoms as acceptors, are also anticipated to play a role in the crystal packing. These interactions, although weaker than conventional hydrogen bonds, are significant in achieving a densely packed and stable crystal structure. In other acetamide (B32628) derivatives, such as 2-chloro-N-(4-nitrophenyl)acetamide, both intramolecular C-H···O and intermolecular N-H···O hydrogen bonds are observed, leading to the formation of infinite chains. researchgate.net

Design of Crystal Structures and Polymorphs

The design of crystal structures of this compound involves a deep understanding of the preferred non-covalent interactions and their directionality. The concept of supramolecular synthons, which are robust and predictable non-covalent interaction patterns, is central to crystal engineering. For this compound, the amide-amide hydrogen bond is a primary synthon that can be exploited to form predictable one-dimensional chains or tapes.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in crystal engineering. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For this compound, polymorphism could arise from different arrangements of the hydrogen-bonding network or variations in the π-π stacking geometry. The flexibility of the ethyl linker and the rotational freedom of the nitro group could also contribute to the formation of different conformers that pack in distinct ways, leading to polymorphs.

The deliberate design of polymorphs can be attempted by systematically varying crystallization conditions such as temperature, solvent, and the rate of cooling. The study of related compounds, like N-(4-hydroxyphenyl)acetamide isomers, has shown that subtle changes in molecular structure, such as the position of a substituent, can lead to significant differences in crystal packing and hydrogen-bonding patterns. nih.gov This underscores the likelihood that this compound may also exhibit polymorphic behavior.

Solvation Studies and Their Impact on Crystal Growth

The choice of solvent is a critical parameter in the crystallization of organic compounds, as it can significantly influence the resulting crystal form, size, and quality. Solvation studies for this compound would involve crystallizing the compound from a variety of solvents with different polarities, hydrogen-bonding capabilities, and boiling points.

The solvent can interact with the solute molecules through non-covalent interactions, competing with the solute-solute interactions that lead to crystal formation. For instance, a protic solvent like methanol (B129727) could form hydrogen bonds with the amide or nitro groups of this compound, potentially disrupting the formation of the desired supramolecular synthons. Conversely, a non-polar solvent would have minimal interaction with the polar functional groups, allowing the inherent hydrogen-bonding preferences of the molecule to dominate the self-assembly process.

The solubility of this compound in different solvents is also a key factor. A solvent in which the compound has moderate solubility is often ideal for growing single crystals suitable for X-ray diffraction analysis. Studies on similar compounds, such as N-(4-nitrophenyl) acetamide, have utilized binary solvent mixtures (e.g., ethanol-water) to control the crystallization process and improve the yield and purity of the product. jcbsc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing N-[2-(2-nitrophenyl)ethyl]acetamide, and how do they confirm structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : The acetamide proton (N–H) appears as a singlet near δ 8.0–8.5 ppm. Aromatic protons adjacent to the nitro group (ortho and para positions) show downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168–170 ppm, while nitro-substituted aromatic carbons appear at 120–140 ppm .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 180.16 (C₈H₈N₂O₃) confirms the molecular weight. Fragmentation patterns (e.g., loss of acetyl group, m/z 138) validate the structure .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

Q. What is a standard synthetic route for This compound, and how is reaction progress monitored?

  • Methodological Answer :

  • Synthesis : React 2-(2-nitrophenyl)ethylamine with acetic anhydride in dichloromethane under reflux (2–4 hours). Neutralize with aqueous sodium bicarbonate post-reaction .
  • Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. The product (Rf ~0.5) is visualized under UV light. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Purification : Recrystallize from methanol/water (yield: ~70–80%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in This compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Determine bond lengths (e.g., C–N in acetamide: ~1.33 Å) and angles (e.g., C–N–C: ~120°). Compare with computational models (DFT calculations) to validate geometry .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O=C) and π-π stacking (aromatic rings) using software like Mercury. These interactions influence crystal packing (e.g., monoclinic system, space group C2/c) .
  • Case Study : For N-(4-hydroxy-2-nitrophenyl)acetamide, XRD revealed a nitro group twist angle of ~16.7° relative to the benzene ring, resolving electronic delocalization conflicts .

Q. What strategies optimize yield and purity in large-scale synthesis of This compound?

  • Methodological Answer :

  • Reaction Optimization :
  • Use excess acetic anhydride (1.5 equivalents) and catalytic DMAP (4-dimethylaminopyridine) to accelerate acetylation .
  • Maintain reflux temperature (80–100°C) to minimize by-products (e.g., hydrolysis to 2-(2-nitrophenyl)ethylamine).
  • Purification :
  • Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.
  • Recrystallize from ethanol for high-purity crystals (>98% by HPLC) .
  • Quality Control : Validate purity using LC-MS and differential scanning calorimetry (DSC) to assess melting point consistency .

Q. How do electronic effects of the nitro group influence the reactivity of This compound in heterocyclic synthesis?

  • Methodological Answer :

  • Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing reactions to the meta position. For example, nitration yields 2-nitro-5-substituted derivatives .
  • Cyclization Reactions : Under basic conditions, the acetamide group may undergo intramolecular cyclization to form oxazoles or benzimidazoles (e.g., reaction with POCl₃ yields 2-nitrobenzoxazole) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy. The nitro group’s electron-withdrawing nature slows hydrolysis of the acetamide compared to non-nitrated analogs .

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